molecular formula C8H11NOS B3040517 4-Tert-butyl-1,3-thiazole-2-carbaldehyde CAS No. 211942-98-2

4-Tert-butyl-1,3-thiazole-2-carbaldehyde

Cat. No. B3040517
M. Wt: 169.25 g/mol
InChI Key: ZSICFKHOZSNTLK-UHFFFAOYSA-N
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Description

4-Tert-butyl-1,3-thiazole-2-carbaldehyde is a chemical compound with the CAS Number: 211942-98-2 . It has a molecular weight of 169.25 . The IUPAC name for this compound is 4-tert-butyl-1,3-thiazole-2-carbaldehyde . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Tert-butyl-1,3-thiazole-2-carbaldehyde is 1S/C8H11NOS/c1-8(2,3)6-5-11-7(4-10)9-6/h4-5H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

4-Tert-butyl-1,3-thiazole-2-carbaldehyde is a liquid at room temperature . It has a flash point of 50-52/2mm .

Scientific Research Applications

  • Organic Optoelectronic Applications : Compounds with a structure similar to 4-Tert-butyl-1,3-thiazole-2-carbaldehyde have been studied for their potential in organic optoelectronic applications. For instance, derivatives of tert-Butyl-1,3-dimethylpyrene carbaldehyde show promising characteristics for use in organic light-emitting devices (OLEDs) due to their photophysical properties and electrochemical characteristics (Hu et al., 2013).

  • Synthesis of Fused Ring Heterocycles : The compound 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde, which shares structural similarities with 4-Tert-butyl-1,3-thiazole-2-carbaldehyde, has been used as a synthon for creating fused ring heterocycles. These heterocycles are significant for constructing biologically active molecules (Gaonkar & Rai, 2010).

  • Synthesis of 2-Aminoimidazole Alkaloids : A novel synthesis approach using tert-butoxycarbonylguanidine and related compounds has been developed for efficient synthesis of 2-aminoimidazole alkaloids. This method demonstrates the versatility of tert-butyl-based compounds in synthesizing complex alkaloids (Ando & Terashima, 2010).

  • Nonlinear Optical (NLO) Applications : Compounds like 7-(3,6-di-tert-butyl-9H-carbazol-9-yl)-10-alkyl-10H-phenothiazine-3-carbaldehydes have been synthesized and characterized for potential applications in nonlinear optics. Their properties suggest they could be used for creating NLO crystals for generating second-order harmonic waves (Stalindurai et al., 2017).

  • Excited-State Intramolecular Proton Transfer (ESIPT) Applications : Research has been conducted on compounds using the thiazolo[5,4-d]thiazole moiety, related to 4-Tert-butyl-1,3-thiazole-2-carbaldehyde, for applications in white organic light emitting diodes (WOLEDs). These compounds exhibit a reversible ESIPT reaction, making them suitable for tunable luminescence applications (Zhang et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-tert-butyl-1,3-thiazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-8(2,3)6-5-11-7(4-10)9-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSICFKHOZSNTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201246889
Record name 4-(1,1-Dimethylethyl)-2-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-1,3-thiazole-2-carbaldehyde

CAS RN

211942-98-2
Record name 4-(1,1-Dimethylethyl)-2-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211942-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl)-2-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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